molecular formula C5H9NO2S B13271725 3-(2-Aminoethanesulfonyl)prop-1-yne

3-(2-Aminoethanesulfonyl)prop-1-yne

Cat. No.: B13271725
M. Wt: 147.20 g/mol
InChI Key: VJLVOMXWJJAFPN-UHFFFAOYSA-N
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Description

3-(2-Aminoethanesulfonyl)prop-1-yne is a chemical compound with the molecular formula C5H9NO2S It is known for its unique structure, which includes an amino group, a sulfonyl group, and a prop-1-yne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethanesulfonyl)prop-1-yne typically involves the reaction of propargyl bromide with ethanesulfonamide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethanesulfonyl)prop-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Aminoethanesulfonyl)prop-1-yne has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethanesulfonyl)prop-1-yne involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The prop-1-yne moiety can participate in covalent bonding with nucleophilic sites on target proteins or enzymes, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethanesulfonyl)prop-2-yne: Similar structure but with a different position of the triple bond.

    2-(2-Aminoethanesulfonyl)prop-1-yne: Similar structure but with a different position of the amino group.

    3-(2-Aminoethanesulfonyl)but-1-yne: Similar structure but with an additional carbon in the chain.

Uniqueness

3-(2-Aminoethanesulfonyl)prop-1-yne is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2-prop-2-ynylsulfonylethanamine

InChI

InChI=1S/C5H9NO2S/c1-2-4-9(7,8)5-3-6/h1H,3-6H2

InChI Key

VJLVOMXWJJAFPN-UHFFFAOYSA-N

Canonical SMILES

C#CCS(=O)(=O)CCN

Origin of Product

United States

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